molecular formula C12H10N2O5 B13384290 N-phthaloyl asparagine

N-phthaloyl asparagine

Cat. No.: B13384290
M. Wt: 262.22 g/mol
InChI Key: FXHJNPKWNYXBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phthaloyl asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a phthaloyl group attached to the nitrogen atom of the asparagine molecule. This modification enhances the stability and reactivity of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phthaloyl asparagine can be synthesized through the reaction of phthalic anhydride with asparagine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene under reflux conditions. The process involves the formation of an amide bond between the phthaloyl group and the amino group of asparagine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-phthaloyl asparagine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The phthaloyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various N-substituted asparagine derivatives .

Scientific Research Applications

N-phthaloyl asparagine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phthaloyl asparagine involves its interaction with specific molecular targets. The phthaloyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phthaloyl asparagine is unique due to its specific interaction with proteins and enzymes, which is not observed with other similar compounds. This makes it particularly valuable in biochemical research and pharmaceutical development .

Properties

IUPAC Name

4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJNPKWNYXBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.